molecular formula C9H6N2O2S B6385337 5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine CAS No. 1261986-04-2

5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine

Cat. No.: B6385337
CAS No.: 1261986-04-2
M. Wt: 206.22 g/mol
InChI Key: WHYAMJZPSZZTRI-UHFFFAOYSA-N
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Description

5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine: is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a formyl group attached to a thiophene ring, which is further connected to a hydroxypyrimidine moiety. The molecular formula of this compound is C10H7N2O2S, and it has a molecular weight of approximately 221.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, which is then functionalized with a formyl group. This intermediate is subsequently reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and verifying the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 5-(2-Carboxythiophen-4-YL)-2-hydroxypyrimidine

    Reduction: 5-(2-Hydroxymethylthiophen-4-YL)-2-hydroxypyrimidine

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The formyl group and hydroxyl group on the pyrimidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Formylthiophen-4-YL)-2-hydroxypyridine
  • 5-(2-Formylthiophen-4-YL)-2-methylphenol
  • 5-(2-Formylthiophen-4-YL)-2-cyanophenol

Comparison

Compared to similar compounds, 5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine stands out due to its unique combination of a formyl group, thiophene ring, and hydroxypyrimidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific studies.

Properties

IUPAC Name

4-(2-oxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-4-8-1-6(5-14-8)7-2-10-9(13)11-3-7/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYAMJZPSZZTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C2=CNC(=O)N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686802
Record name 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-04-2
Record name 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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